1,4-Cyclohexanediol, monoacetate
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Overview
Description
1,4-Cyclohexanediol, monoacetate is an organic compound derived from cyclohexane. It is characterized by the presence of two hydroxyl groups and one acetate group attached to a cyclohexane ring. This compound is of significant interest due to its versatile applications in various fields, including polymer synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Cyclohexanediol, monoacetate can be synthesized through the acetylation of 1,4-cyclohexanediol. The reaction typically involves the use of acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of phenol to produce cyclohexanol, followed by selective oxidation to yield 1,4-cyclohexanediol. The final step involves acetylation to obtain the monoacetate derivative. This process is optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,4-Cyclohexanediol, monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert the acetate group back to a hydroxyl group, yielding 1,4-cyclohexanediol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: 1,4-Cyclohexanediol.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1,4-Cyclohexanediol, monoacetate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers, polycarbonates, and polyesters.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of coatings, adhesives, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,4-cyclohexanediol, monoacetate involves its interaction with various molecular targets. The acetate group can undergo hydrolysis to release acetic acid and 1,4-cyclohexanediol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
1,4-Cyclohexanediol: Lacks the acetate group, making it less reactive in certain chemical reactions.
1,4-Cyclohexanedione: Contains two ketone groups instead of hydroxyl and acetate groups, leading to different reactivity and applications.
1,4-Cyclohexanediamine: Contains amine groups, making it suitable for different polymerization reactions.
Uniqueness: 1,4-Cyclohexanediol, monoacetate is unique due to its combination of hydroxyl and acetate groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C8H16O4 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
acetic acid;cyclohexane-1,4-diol |
InChI |
InChI=1S/C6H12O2.C2H4O2/c7-5-1-2-6(8)4-3-5;1-2(3)4/h5-8H,1-4H2;1H3,(H,3,4) |
InChI Key |
XVNWSLUUIUYWOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC(CCC1O)O |
Origin of Product |
United States |
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